

What are the physical and chemical properties of Diacetoxyiodobenzene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetoxyiodobenzene*

Cat. No.: *B1259982*

[Get Quote](#)

An In-depth Technical Guide to **Diacetoxyiodobenzene**: Physical and Chemical Properties

Introduction

(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent with the chemical formula $C_6H_5I(OCOCH_3)_2$.^[1] First synthesized in 1892 by Willgerodt, it has become an indispensable tool in modern organic synthesis.^[2] Valued for its role as a mild and selective two-electron oxidant, PIDA offers an environmentally benign alternative to heavy metal oxidants like lead, mercury, and chromium.^{[2][3]} Its low toxicity, ready availability, and ease of handling have contributed to its widespread use in a variety of chemical transformations.^[3] This guide provides a comprehensive overview of the physical and chemical properties of **diacetoxyiodobenzene**, along with experimental protocols and key applications relevant to researchers, scientists, and drug development professionals.

Physical Properties

Diacetoxyiodobenzene is a white to off-white or pale yellow crystalline powder.^{[2][4][5]} It is stable at room temperature when stored in a closed container, though it can be sensitive to light and moisture.^{[5][6]}

Quantitative Physical Data

Property	Value	References
Molecular Formula	$C_{10}H_{11}IO_4$	[1][4]
Molar Mass	322.10 g/mol	[2][7]
Melting Point	158 - 165 °C (316 - 329 °F; 431 - 438 K)	[1][4]
Density	~1.68 - 1.815 g/cm ³ (estimate)	[8][9]
Vapor Density	11.11	[5]
Flash Point	230.1 °C	[10]
Dipole Moment	4.68 D	[11]
Refractive Index	n/D 1.444	[8]
LogP	2.31880	[10]

Solubility

Diacetoxyiodobenzene is soluble in a range of organic solvents, including acetic acid, acetonitrile, and dichloromethane.[1][12] It is also soluble in acetone and ethanol.[2] However, it is insoluble in water, with which it reacts, and ether.[1][5]

Molecular and Crystal Structure

As a hypervalent iodine compound, the iodine atom in PIDA exists in a +3 oxidation state.[1] The molecule adopts a T-shaped molecular geometry.[1][13] This can be visualized as a trigonal bipyramidal where the phenyl group and two lone pairs of electrons occupy the equatorial positions, while the two oxygen atoms from the acetate groups are in the axial positions.[1][14]

The crystal structure of **diacetoxyiodobenzene** is orthorhombic with the space group Pnn2.[1] The bond lengths around the iodine atom are approximately 2.08 Å to the phenyl carbon and 2.156 Å to each of the acetate oxygen atoms.[1] The T-shape is distorted, with the C-I-O bond angles being less than 90°.[1] This distortion is explained by the presence of two weaker

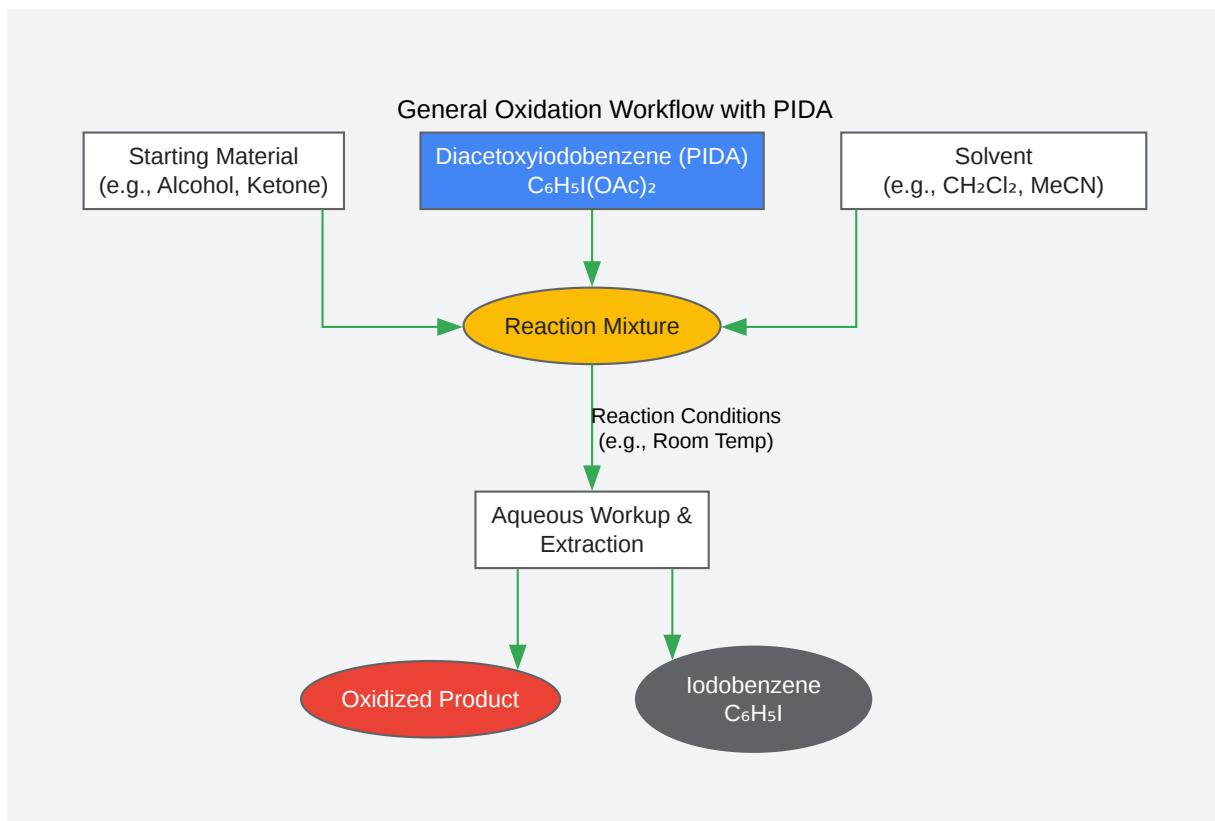
intramolecular iodine-oxygen interactions, resulting in an overall pentagonal-planar arrangement of bonds around the iodine atom.[1][14]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3 , 23°C): δ 8.09 (d, $J=7.3$ Hz, 2H), 7.63-7.47 (m, 3H), 2.01 (s, 6H).[9]
- ^{13}C NMR (CDCl_3 , 23°C): δ 176.5, 135.0, 131.8, 131.0, 121.7, 20.5.[9]

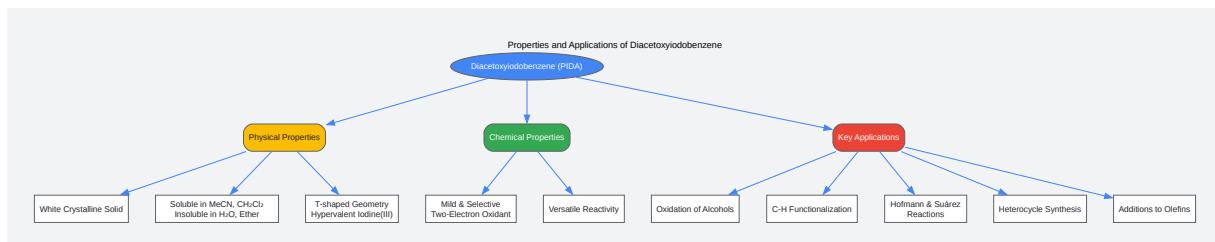
Chemical Properties and Reactivity


Diacetoxiodobenzene is a versatile oxidizing agent used in a wide array of organic transformations.[1][12] It is known for its ability to facilitate reactions under mild, often metal-free conditions, making it a valuable reagent in green chemistry.[12][15]

Key Chemical Reactions

- Oxidation of Alcohols: PIDA is used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often in the presence of a catalyst like TEMPO.[16] A key advantage is the avoidance of over-oxidation to carboxylic acids.[16]
- C-H Bond Functionalization: It can efficiently oxidize C-H bonds, such as in benzylic acetals, without the need for costly metal catalysts.[12][17]
- Hofmann Rearrangement: PIDA can be used in the Hofmann decarbonylation of N-protected asparagine to produce β -amino-L-alanine derivatives.[1]
- Suárez Oxidation: This reaction involves the photolysis of hydroxy compounds in the presence of PIDA and iodine to generate cyclic ethers.[1]
- α -Functionalization of Ketones: It is employed in the α -acetoxylation and the formation of α -hydroxydimethylketals from ketones.[12]
- Additions to Olefins: PIDA promotes 1,2-addition reactions to olefins and can be used to activate other heteroatom-containing reagents for addition to double bonds.[12]

- **Synthesis of Heterocycles:** This reagent is instrumental in the construction of various heterocyclic rings.[13][18]
- **Carbon-Carbon Bond Cleavage:** In the presence of a Lewis acid as a halogen source, PIDA can induce the cleavage of carbon-carbon bonds.[3]


The following diagram illustrates a generalized workflow for an oxidation reaction using **Diacetoxiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an oxidation reaction using PIDA.

The diverse reactivity of **diacetoxiodobenzene** is summarized in the following logical diagram.

[Click to download full resolution via product page](#)

Caption: Key properties and applications of **Diacetoxyiodobenzene**.

Experimental Protocols

Synthesis of Diacetoxyiodobenzene

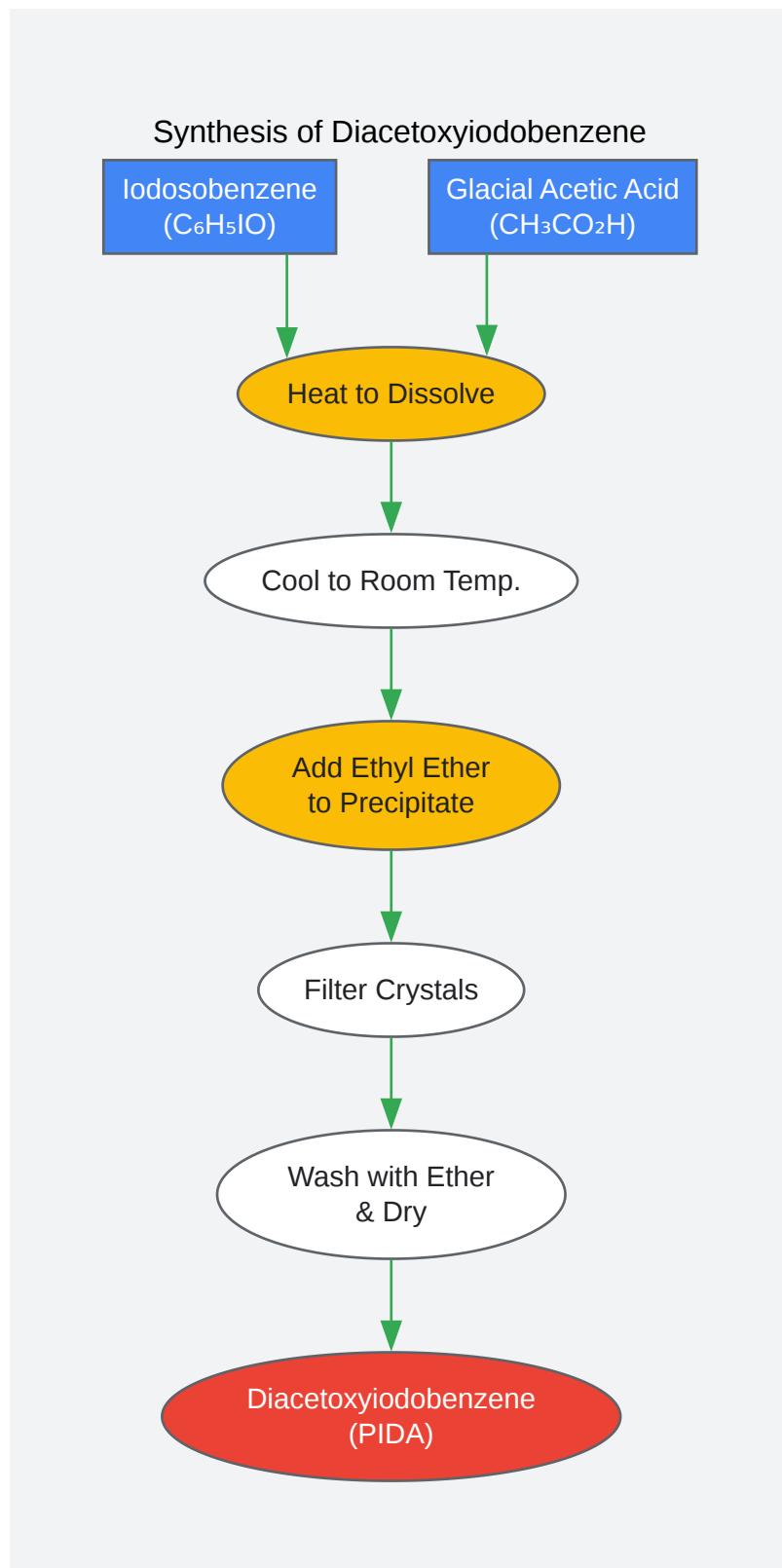
Several methods for the preparation of **diacetoxyiodobenzene** have been reported.

Method 1: From Iodobenzene and Peracetic Acid (Willgerodt's Method)

This is the original method for the synthesis of PIDA.[\[1\]](#)

- Reaction: $\text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O}$ [\[1\]](#)
- Procedure: Iodobenzene is reacted with a mixture of acetic acid and peracetic acid.[\[1\]](#)

Method 2: From Iodosobenzene and Acetic Acid


- Reaction: $\text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O}$ [1]
- Procedure: 2 grams of iodosobenzene are added to 6 ml of glacial acetic acid. The mixture is gently boiled until a clear solution is obtained. After cooling to room temperature, 50 ml of ethyl ether is added to precipitate the product. The colorless crystals are then filtered, washed with ether, and dried.

Method 3: Direct Synthesis from Benzene and Iodine

More recent and direct methods have been developed using stronger oxidizing agents. [1]

- Reaction (using Potassium Peroxydisulfate): $\text{C}_6\text{H}_6 + \text{I}_2 + 2 \text{CH}_3\text{CO}_2\text{H} + \text{K}_2\text{S}_2\text{O}_8 \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{KI} + \text{H}_2\text{SO}_4 + \text{KHSO}_4$ [1]

The following diagram outlines a common laboratory synthesis of **Diacetoxiodobenzene**.

[Click to download full resolution via product page](#)

Caption: Laboratory synthesis of **Diacetoxyiodobenzene**.

Purification

- Recrystallization: **Diacetoxiodobenzene** can be purified by recrystallization from 5M acetic acid or benzene.^[8] After recrystallization from acetic acid, the crystals should be dried overnight in a vacuum desiccator over CaCl_2 .^[8] A slight yellowing of the crystal surface upon storage does not typically affect its reactivity.^[8]
- Purity Analysis: The purity of a sample can be determined by treating it with sulfuric acid and then potassium iodide. The liberated iodine is then titrated with a standard thiosulfate solution.^[8]

Safety and Handling

Diacetoxiodobenzene is classified as an irritant.^[2] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.^[12] It may also cause respiratory irritation.^[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and protected from light.^{[5][19]}

Conclusion

Diacetoxiodobenzene is a highly valuable and versatile hypervalent iodine reagent in organic synthesis. Its stability, ease of handling, and role as a mild, selective oxidant make it a powerful tool for a wide range of chemical transformations. Its favorable environmental profile compared to traditional heavy metal oxidants further enhances its appeal in modern, sustainable chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (Diacetoxyiodo)benzene(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. (Diacetoxyiodo)benzene | 3240-34-4 [chemicalbook.com]
- 7. Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Diacetoxyiodo)benzene CAS#: 3240-34-4 [m.chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. (Diacetoxyiodo)benzene | CAS#:3240-34-4 | Chemsric [chemsrc.com]
- 11. (diacetoxyiodo)benzene [stenutz.eu]
- 12. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. (Diacetoxyiodo)benzene - Wikiwand [wikiwand.com]
- 15. nbinfo.com [nbinfo.com]
- 16. calibrechem.com [calibrechem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Diacetoxyiodobenzene?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259982#what-are-the-physical-and-chemical-properties-of-diacetoxyiodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com